molecular formula C15H20N4O3S2 B10864074 methyl [2-({[(5-ethyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazol-5-yl]acetate

methyl [2-({[(5-ethyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazol-5-yl]acetate

Cat. No.: B10864074
M. Wt: 368.5 g/mol
InChI Key: SBHDGEOVSZEEMR-UHFFFAOYSA-N
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Description

Methyl [2-({[(5-ethyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazol-5-yl]acetate is a complex organic compound featuring both imidazole and thiazole rings. These heterocyclic structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [2-({[(5-ethyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazol-5-yl]acetate typically involves the formation of the imidazole and thiazole rings followed by their functionalization and coupling. One common method involves the cyclization of amido-nitriles to form the imidazole ring . The thiazole ring can be synthesized through the reaction of α-haloketones with thioamides . The final coupling step involves the reaction of the imidazole and thiazole intermediates under mild conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for higher yields and purity. This could include the use of catalysts, such as nickel or N-heterocyclic carbenes, to facilitate the cyclization reactions . Additionally, large-scale production would require stringent control of reaction conditions, such as temperature, pressure, and pH, to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl [2-({[(5-ethyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazol-5-yl]acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole or thiazole rings, leading to the formation of dihydro or tetrahydro derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfur or nitrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide for oxidation , reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydro or tetrahydro derivatives

Scientific Research Applications

Methyl [2-({[(5-ethyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazol-5-yl]acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl [2-({[(5-ethyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazol-5-yl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways . For example, it may inhibit the activity of acetate synthase, disrupting the biosynthesis of branched-chain amino acids and interfering with protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl [2-({[(5-ethyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazol-5-yl]acetate is unique due to its combination of imidazole and thiazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows the compound to participate in a broader range of reactions and interact with a wider variety of molecular targets compared to similar compounds with only one type of ring.

Properties

Molecular Formula

C15H20N4O3S2

Molecular Weight

368.5 g/mol

IUPAC Name

methyl 2-[2-[[2-[(4-ethyl-5-methyl-1H-imidazol-2-yl)sulfanyl]acetyl]amino]-4-methyl-1,3-thiazol-5-yl]acetate

InChI

InChI=1S/C15H20N4O3S2/c1-5-10-8(2)16-14(18-10)23-7-12(20)19-15-17-9(3)11(24-15)6-13(21)22-4/h5-7H2,1-4H3,(H,16,18)(H,17,19,20)

InChI Key

SBHDGEOVSZEEMR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC(=N1)SCC(=O)NC2=NC(=C(S2)CC(=O)OC)C)C

Origin of Product

United States

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